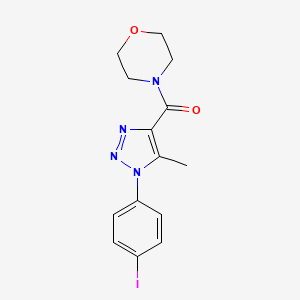
(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone, also known as ITMM, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. ITMM is a triazole-based compound that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is not yet fully understood. However, it is believed that (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone inhibits the activity of certain enzymes that are essential for cell growth and survival. This leads to the induction of apoptosis in cancer cells and the inhibition of bacterial growth in microbial cells.
Biochemical and Physiological Effects
(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have a number of biochemical and physiological effects. In cancer cells, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. In bacterial cells, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone disrupts the cell wall and inhibits the activity of certain enzymes, leading to cell death. Additionally, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone for lab experiments is its selectivity for cancer cells and microbial cells. This makes it a potentially useful tool for studying these types of cells in vitro. Additionally, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have low toxicity in normal cells, making it a safer alternative to other compounds that have been used in scientific research. However, one of the limitations of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are many potential future directions for the use of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone in scientific research. One area of interest is the development of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone-based cancer therapies. Another area of interest is the development of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone-based antibiotics. Additionally, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone could be used as a tool for studying the mechanisms of cell growth and survival in cancer cells and microbial cells. Finally, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone could be modified to improve its solubility and bioavailability, making it a more useful tool for scientific research.
Conclusion
In conclusion, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a novel small molecule that has potential applications in a variety of scientific research fields. (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have selective activity against cancer cells and microbial cells, and has a number of biochemical and physiological effects. While there are some limitations to the use of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone in lab experiments, there are many potential future directions for the use of this compound in scientific research.
Synthesis Methods
(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can be synthesized using a variety of methods, including click chemistry, Suzuki coupling, and Sonogashira coupling. Click chemistry is a popular method for synthesizing (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone due to its simplicity, efficiency, and high yield. The reaction involves the coupling of an alkyne and an azide to form a triazole ring. The resulting (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can then be purified using various chromatographic techniques.
Scientific Research Applications
(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have potential applications in a variety of scientific research fields. One of the most promising applications of (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is in cancer research. (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, (1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[1-(4-iodophenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN4O2/c1-10-13(14(20)18-6-8-21-9-7-18)16-17-19(10)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVMIVVKMQTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

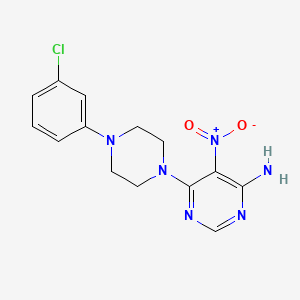
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938610.png)

![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)
![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)
![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)
![3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2938619.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)
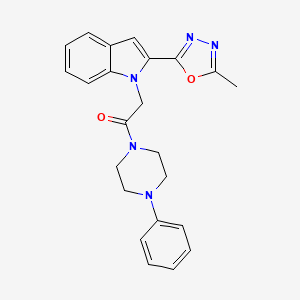
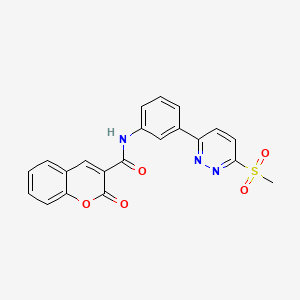
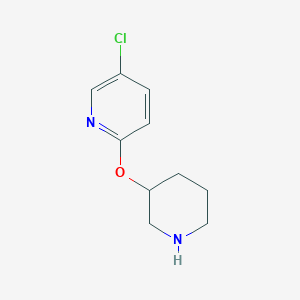
![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)
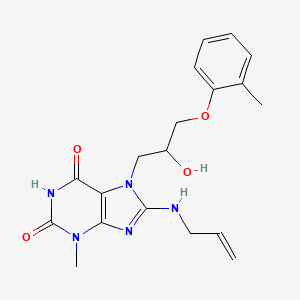
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)